![molecular formula C15H14N2O2 B6308324 N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide CAS No. 2088942-81-6](/img/structure/B6308324.png)

N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

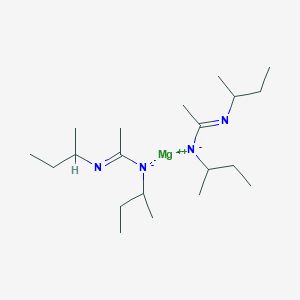

“N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The compound also has acetyl groups attached to the pyridine ring .

Synthesis Analysis

The synthesis of similar compounds involves reactions with aryl and alkenyl chlorides, resulting in the substitution of the chloro moieties with a 2-pyridylmethyl group . Another method involves the formation of N-(Pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .Molecular Structure Analysis

The molecular structure of “N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide” is likely to be complex due to the presence of the pyridine ring and the acetyl groups. Pyridine is a heterocyclic aromatic organic compound with the chemical formula C5H5N . The acetyl group (CH3CO) is a moiety derived by the removal of a hydroxyl group from an acetic acid molecule .Chemical Reactions Analysis

“N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide” can undergo various chemical reactions. For instance, N-(Pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .Scientific Research Applications

Pharmaceutical Synthesis

N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide is a valuable intermediate in the synthesis of pharmaceutical compounds. Its structure is conducive to forming N-(pyridin-2-yl)amides, which are prominent in medicinal chemistry due to their biological activity . These amides can be synthesized via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) in a metal-free environment, offering a mild and sustainable approach to drug development .

Therapeutic Potential

Compounds containing the pyridin-2-yl moiety, such as N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide, have shown a broad range of therapeutic applications. They are particularly noted for their antibacterial, anti-inflammatory, and antitumor properties . This makes them significant for the development of new drugs with diverse biological activities.

Chemodivergent Reactions

This compound serves as a precursor in chemodivergent reactions, where it can lead to the formation of different products under varied conditions. For instance, it can be used to synthesize both N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which are compounds with significant biological and therapeutic value .

Computational Chemistry

Lastly, this compound can be studied using computational chemistry to predict its reactivity and interaction with biological targets. Such studies can provide insights into its potential applications and guide the synthesis of derivatives with optimized properties .

Future Directions

The future directions for “N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide” could involve further exploration of its synthesis methods and potential applications. For instance, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .

Mechanism of Action

Target of Action

It’s known that n-(pyridin-2-yl)amides, a class of compounds to which our compound belongs, serve as pharmacophores for many molecules with significant biological and therapeutic value .

Mode of Action

They are formed via C–C bond cleavage promoted by I2 and TBHP .

Biochemical Pathways

It’s known that n-(pyridin-2-yl)amides have received great attention in recent years due to their varied medicinal applications .

Pharmacokinetics

It’s known that n-(pyridin-2-yl)amides are extensively metabolized .

Result of Action

It’s known that n-(pyridin-2-yl)amides have varied medicinal applications .

properties

IUPAC Name |

N-[2-(5-acetylpyridin-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-10(18)12-7-8-14(16-9-12)13-5-3-4-6-15(13)17-11(2)19/h3-9H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQQLLNYEZWXKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)C2=CC=CC=C2NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6308251.png)

![7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one](/img/structure/B6308258.png)

![2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6308270.png)

![Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308275.png)

![{(S)-(-)-7-[N-(1,3-dithian-2-yl)methylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane}chlorodihydroiridium(III), 97+% [Ir-(S)-DTB-SpiroSAP]](/img/structure/B6308299.png)

![(R)-(+)-7-[N-(2-Phthio)ethylamino]-7'-[bis(3,5-di-t-BuPh)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane, 97+% (>99% ee)](/img/structure/B6308308.png)

![(R)-(+)-7-[N-(2-Phenylthio)ethylamino]-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-Xyl-SpiroSAP-Ph]](/img/structure/B6308317.png)

![(R)-(+)-7-[N-(2-Phenylthio)ethylamino]-7'-[diphenylphosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-Ph-SpiroSAP-Ph]](/img/structure/B6308327.png)